3-Chloro-5-cyclopropoxy-4-isopropylpyridine
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Overview
Description
3-Chloro-5-cyclopropoxy-4-(propan-2-yl)pyridine is a chemical compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a chlorine atom, a cyclopropoxy group, and an isopropyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-cyclopropoxy-4-(propan-2-yl)pyridine typically involves multiple steps. One common method includes the following steps:
Esterification: Nicotinic acid is esterified to yield an intermediate compound.
Oxidation: The intermediate is oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution to introduce the cyclopropoxy group.
Final Substitution:
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-cyclopropoxy-4-(propan-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include mCPBA and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-Chloro-5-cyclopropoxy-4-(propan-2-yl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-5-cyclopropoxy-4-(propan-2-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-cyclopropoxy-5-(propan-2-yl)pyridine: This compound has a similar structure but with different substitution patterns.
3-Chloro-5-cyclopropoxy-4-isopropylpyridine: Another closely related compound with slight variations in the substituents.
Uniqueness
3-Chloro-5-cyclopropoxy-4-(propan-2-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure makes it valuable for various research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C11H14ClNO |
---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
3-chloro-5-cyclopropyloxy-4-propan-2-ylpyridine |
InChI |
InChI=1S/C11H14ClNO/c1-7(2)11-9(12)5-13-6-10(11)14-8-3-4-8/h5-8H,3-4H2,1-2H3 |
InChI Key |
LGIGEQJSFYPQST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=NC=C1OC2CC2)Cl |
Origin of Product |
United States |
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